molecular formula C10H11N3 B15160865 4-(5-ethyl-1H-imidazol-2-yl)pyridine CAS No. 653585-84-3

4-(5-ethyl-1H-imidazol-2-yl)pyridine

Cat. No.: B15160865
CAS No.: 653585-84-3
M. Wt: 173.21 g/mol
InChI Key: DBPPSGOSAOUEAU-UHFFFAOYSA-N
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Description

4-(5-ethyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to an imidazole moiety substituted with an ethyl group at the 5-position. This structure combines the aromatic and basic properties of pyridine with the electron-rich imidazole system, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.

Properties

CAS No.

653585-84-3

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

4-(5-ethyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-2-9-7-12-10(13-9)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13)

InChI Key

DBPPSGOSAOUEAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-2-carbaldehyde with ethylamine and formaldehyde under acidic conditions to form the imidazole ring, followed by cyclization to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production of 4-(5-ethyl-1H-imidazol-2-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

4-(5-ethyl-1H-imidazol-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Industry: The compound can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to molecular targets.

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of 4-(5-ethyl-1H-imidazol-2-yl)pyridine with analogous imidazole-pyridine derivatives:

Compound Substituents on Imidazole Pyridine Position Additional Functional Groups Molecular Complexity
4-(5-ethyl-1H-imidazol-2-yl)pyridine 5-ethyl 4-position None Moderate
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine 5-trifluoromethyl 4-position (linked via ether) Fluoro, benzimidazole, ether High
4-[4,5-Bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol monohydrate 4,5-di(2-pyridyl) 2-position (phenol) Hydroxyl, two pyridyl groups High
(E)-2-[4-(Phenyldiazenyl)pyridin-2-yl]-1H-benzo[d]imidazole None 2-position (benzimidazole) Phenyldiazenyl Moderate

Key Observations :

  • The ethyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with electron-withdrawing groups like trifluoromethyl (increased polarity, metabolic stability) or hydroxyl (enhanced hydrogen-bonding capability) .
Physicochemical Properties

While explicit data for 4-(5-ethyl-1H-imidazol-2-yl)pyridine are absent, inferences can be drawn from analogs:

  • Solubility : The ethyl group likely reduces water solubility compared to hydroxylated analogs (e.g., ) but improves lipid membrane permeability.
  • Stability : The absence of hydrolytically sensitive groups (e.g., esters, amides) suggests greater stability under ambient conditions compared to more complex analogs.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(5-ethyl-1H-imidazol-2-yl)pyridine?

A Suzuki-Miyaura cross-coupling reaction is a viable approach, as demonstrated for structurally analogous compounds like 4-(anthracen-9-yl)pyridine. This method involves coupling a halogenated heterocycle (e.g., bromoimidazole) with a boronic acid derivative (e.g., pyridinylboronic acid) under palladium catalysis. Post-synthesis purification via silica gel column chromatography is recommended to isolate the target compound .

Q. How can the purity and structural identity of this compound be validated?

High-performance liquid chromatography (HPLC) with UV detection is effective for purity assessment. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is the gold standard. Software suites like SHELX (SHELXS/SHELXD for structure solution and SHELXL for refinement) are widely used for crystallographic analysis . Additionally, FTIR and NMR spectroscopy can verify functional groups and proton environments.

Q. What intermolecular interactions stabilize the crystal lattice of imidazole-pyridine derivatives?

Weak non-covalent interactions, such as C–H⋯π (pyridine ring centroid) and π–π stacking, are critical. For example, in analogous structures, C–H⋯Cg distances of ~2.74 Å and π–π stacking distances of ~3.61 Å contribute to one-dimensional chains and lamellar networks . Hydrogen-bond geometry tables should be included in crystallographic reports to quantify these interactions .

Advanced Research Questions

Q. How can crystallographic software resolve data contradictions in twinned or low-resolution crystals?

SHELXL is robust for refining twinned data due to its ability to handle pseudo-merohedral twinning. For high-throughput phasing, SHELXC/D/E pipelines are recommended for fast and robust experimental phasing . ORTEP-3 can visualize thermal ellipsoids and validate anisotropic displacement parameters, aiding in error detection during refinement .

Q. What strategies address discrepancies in pharmacological activity data for imidazole derivatives?

Structure-activity relationship (SAR) studies should correlate crystallographic data (e.g., torsional angles of the ethyl group) with biological assays. For example, slight conformational changes in the imidazole ring (e.g., planarity deviations >5°) may alter binding affinity to targets like dopamine receptors . Dose-response curves and competitive binding assays (e.g., using radiolabeled ligands) can resolve conflicting activity reports.

Q. How do solvent evaporation conditions influence polymorphism in this compound?

Slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) favors thermodynamically stable polymorphs, while rapid crystallization in ethanol/water mixtures may yield metastable forms. Differential scanning calorimetry (DSC) and variable-temperature SCXRD can identify phase transitions. Reference the C2/c space group observed in similar monoclinic systems as a benchmark .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can estimate logP and pKa values. Molecular dynamics simulations using AMBER or GROMACS are recommended to model membrane permeability, leveraging force fields parameterized for heterocycles .

Methodological Notes

  • Crystallography : Always report symmetry codes (e.g., −x, y, −z+1/2) and validate H-bond networks using Mercury or PLATON .
  • Data Contradictions : Cross-validate spectroscopic and crystallographic data with literature analogs (e.g., 2-(4,5-dihydro-1H-imidazol-2-yl)-pyridine) to identify systematic errors .
  • Software : Cite SHELX and ORTEP explicitly in methodologies for reproducibility.

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